Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-
Overview
Description
Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-: is a chemical compound known for its unique structure, which includes a piperazine ring attached to a benzodioxepin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- typically involves the following steps:
Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol derivatives and epichlorohydrin under basic conditions.
Attachment of the Piperazine Ring: The piperazine ring is then introduced via a nucleophilic substitution reaction. This involves reacting the benzodioxepin intermediate with piperazine in the presence of a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing various substituents using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different properties and applications.
Scientific Research Applications
Chemistry
In chemistry, Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of neurology and psychiatry.
Medicine
Medically, derivatives of this compound are explored for their therapeutic potential. They may exhibit activity against certain neurological disorders, making them valuable in the development of new medications.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may contribute to the development of advanced polymers and other materials with specific desired characteristics.
Mechanism of Action
The mechanism by which Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The benzodioxepin moiety may also contribute to the compound’s overall biological activity by interacting with other molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like 1-benzylpiperazine and 1-(3-chlorophenyl)piperazine share the piperazine core but differ in their substituents.
Benzodioxepin derivatives: Compounds such as 1,5-benzodioxepin-3-ylamine and 1,5-benzodioxepin-6-carboxylic acid have similar benzodioxepin structures but different functional groups.
Uniqueness
Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- is unique due to the combination of the piperazine and benzodioxepin rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
This detailed overview provides a comprehensive understanding of Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)-, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-3-11(15-7-5-14-6-8-15)13-12(4-1)16-9-2-10-17-13/h1,3-4,14H,2,5-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUNMQZMSRXTAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2OC1)N3CCNCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440034 | |
Record name | Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98224-28-3 | |
Record name | 1-(3,4-Dihydro-2H-1,5-benzodioxepin-6-yl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98224-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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